molecular formula C9H10F3N B1302369 2-(4-Trifluoromethyl-phenyl)-ethylamine CAS No. 775-00-8

2-(4-Trifluoromethyl-phenyl)-ethylamine

Cat. No. B1302369
CAS RN: 775-00-8
M. Wt: 189.18 g/mol
InChI Key: HMFOBPNVAAAACP-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenyl)-ethylamine is a laboratory chemical . It is applied as an active pharmaceutical intermediate . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

  • Organic Synthesis

    • 2-TFME is used as a reagent in organic synthesis.
    • The synthesis pathway for 2-TFME involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent.
    • The reaction steps include dissolving 4-(Trifluoromethyl)benzaldehyde in a suitable solvent such as ethanol or methanol, adding ethanethiol to the solution and stirring the mixture at room temperature for several hours, adding a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stirring for several more hours, quenching the reaction by adding water and extracting the product with an organic solvent such as diethyl ether or dichloromethane, and purifying the product by column chromatography or recrystallization.
  • Catalysis

    • 2-TFME is used as a catalyst in the synthesis of other compounds.
  • Coordination Chemistry

    • 2-TFME is used as a ligand in coordination chemistry.
  • Biotechnology

    • 2-TFME is used in the biotechnology industry for the synthesis of peptides and proteins.
  • Pharmaceuticals

    • 2-TFME is used as a reagent in the synthesis of pharmaceuticals.
  • Pharmaceuticals

    • Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many pharmaceutical compounds .
  • Pesticides

    • Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to 2-(4-Trifluoromethyl-phenyl)-ethylamine, are important ingredients for the development of pesticides .
    • With the global population rapidly expanding, pesticides are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Organic Photovoltaics

    • New low band gap D–A structured conjugated polymers, based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit have been designed and synthesized via a Stille coupling reaction .
    • These polymers have potential applications in organic photovoltaics .

Safety And Hazards

2-(4-Trifluoromethyl-phenyl)-ethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFOBPNVAAAACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365791
Record name 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethyl-phenyl)-ethylamine

CAS RN

775-00-8
Record name 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Trifluoromethyl-phenyl)-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (0.558 g, 14. 7 mmol) was suspended in THF (10 ml), to which a solution of 1-(2-nitrovinyl)-4-trifluoromethylbenzene (1.596 g, 7.35 mmol) prepared in Reference Example 118 in THF (10 ml) was added dropwise while cooling in an ice-bath, and the mixture was heated under reflux for 2 hours. Methanol was slowly added to the mixture until it no longer foamed. Water (0.6 ml), 15% sodium hydroxide aqueous solution (0.6 ml) and water (1.8 ml) were added in this order, and the insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel with an amine-treated surface (Fuji Silysia; NH-DM1020, solvent; methylene chloride/n-hexane=4/1) to afford 2-(4-trifluoromethylphenyl)ethylamine (0.431 g, yield 31%) as an orange-colored oil.
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
1.596 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

[4-(Trifluoromethyl)phenyl]acetonitrile (10.0 g, 54 mmol) was dissolved in a 2.00 M solution of ammonia in methanol (100 mL) in a Parr flask. To it was added Raney Nickel (approx. 1 g). The mixture was shaken under hydrogen (50 psi) for 20 h and filtered through celite which was then washed with methylene chloride several times. The filtrate was concentrated to afford the title compound as a solid. MS calculated for C9H10F3N: (M+H)+190; found 173.1 (M+H−NH3)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene is reacted with lithium aluminium hydride to provide the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-(2-nitro-vinyl)-4-trifluoromethyl-benzene (I-4a: 2.5 g, 11.52 mmol) was reacted with LAH (856 mg, 23.04 mmol) in dry THF (50 mL) to afford 2.1 g of the product (96.77%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
856 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96.77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Trifluoromethyl-phenyl)-ethylamine
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Citations

For This Compound
9
Citations
Q Huang, C Pu, L Tan, S Wang, H Zhang, S Yu… - European Journal of …, 2022 - Elsevier
c-Myc is a transcription factor that is aberrantly expressed in the majority of human cancers. Recent studies unveiled that abnormal expression of c-Myc protein is involved in the …
SM Hopfner, BS Lee, NP Kalia, MJ Miller, K Pethe… - Applied Sciences, 2021 - mdpi.com
The development of cytochrome bd oxidase (cyt-bd) inhibitors are needed for comprehensive termination of energy production in Mycobacterium tuberculosis (Mtb) to treat tuberculosis …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
A Gomtsyan, EK Bayburt, RG Schmidt… - Journal of medicinal …, 2005 - ACS Publications
Novel transient receptor potential vanilloid 1 (TRPV1) receptor antagonists with various bicyclic heteroaromatic pharmacophores were synthesized, and their in vitro activity in blocking …
Number of citations: 225 0-pubs-acs-org.brum.beds.ac.uk
J Scheuermann, A Volonterio, O Zerbe… - Drug development …, 2003 - Wiley Online Library
Angiogenesis, the growth of new blood vessels from preexisting vessels, is a rare event in the adult (except in the case of the female reproductive cycle), but is a characteristic feature of …
J Paoletti, L Assairi, M Gelin, V Huteau… - European Journal of …, 2016 - Elsevier
Increased resistance of pathogens to existing antibiotics necessitates the search for novel targets to develop potent antimicrobials. Biosynthetic pathways of several cofactors important …
J Scheuermann - 2002 - research-collection.ethz.ch
1 SUMMARY Aggressive solid tumors induce the formation of new blood vessels from preexisting ones, a process termed angiogenesis. As a growing tumor heavily relies on the supply …
Number of citations: 3 www.research-collection.ethz.ch
XS Liu, HJ Wang, FL Wu, JW Huo… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary A series of unreported fullerodihydropyridine‐3‐ones were synthesized as a new family of fullerene derivatives in moderate to good yields by a simple one‐…
X Li - 2016 - search.proquest.com
Hydrogen transfer reactions are among the most fundamental organic reactions. They are involved in nearly all enzyme-catalyzed reactions necessary for the sustenance of life, and …
J Ehrenfreund, D Kuhn, N Armes… - Modern Crop …, 2011 - Wiley Online Library
Mitochondria produce most of the energy in cells by the process of oxidative phosphorylation, which combines two distinct but tightly coupled parts:(i) electron transport; and (ii) the …

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